molecular formula C9H14O3 B14719427 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid CAS No. 15235-82-2

2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid

Cat. No.: B14719427
CAS No.: 15235-82-2
M. Wt: 170.21 g/mol
InChI Key: AZNKKGKPXLDLBE-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid is a cyclopentanecarboxylic acid derivative characterized by the presence of three methyl groups and a keto group on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,5-trimethylcyclopentanone with carbon dioxide in the presence of a base to form the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methyl groups may also affect the compound’s hydrophobicity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trimethyl-4-oxocyclopentane-1-carboxylic acid is unique due to the combination of its keto group, carboxylic acid group, and three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

15235-82-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,3,5-trimethyl-4-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-4-5(2)8(10)6(3)7(4)9(11)12/h4-7H,1-3H3,(H,11,12)

InChI Key

AZNKKGKPXLDLBE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C(C1C(=O)O)C)C

Origin of Product

United States

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